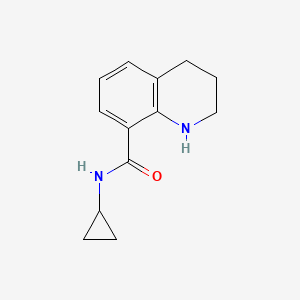

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Description

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide |

InChI |

InChI=1S/C13H16N2O/c16-13(15-10-6-7-10)11-5-1-3-9-4-2-8-14-12(9)11/h1,3,5,10,14H,2,4,6-8H2,(H,15,16) |

InChI Key |

WUKGKPAQHNKPLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C(=O)NC3CC3)NC1 |

Origin of Product |

United States |

Preparation Methods

Bicyclization via Pictet-Spengler Reaction

The tetrahydroquinoline scaffold is classically synthesized via the Pictet-Spengler reaction, involving condensation of β-arylethylamines with carbonyl compounds. For 8-carboxylic acid derivatives, 8-nitro-1,2,3,4-tetrahydroquinoline is a strategic intermediate:

-

Nitration : Directed nitration of 1,2,3,4-tetrahydroquinoline using fuming HNO₃ in H₂SO₄ at 0–5°C achieves >80% regioselectivity for the 8-position.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine, followed by diazotization and hydrolysis to yield 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 82 | 95 |

| Catalytic Hydrogenation | 10% Pd/C, 50 psi H₂, EtOH | 91 | 98 |

Carboxamide Formation and N-Cyclopropylation

Direct Amidation of Carboxylic Acid

Activation of the carboxylic acid followed by cyclopropylamine coupling:

-

Acid Chloride Formation : Treat 1,2,3,4-tetrahydroquinoline-8-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous DCM at reflux (2 hr).

-

Amidation : React the acid chloride with cyclopropylamine in THF using triethylamine as a base (0°C to RT, 4 hr).

Optimized Parameters :

-

Molar ratio (acid:SOCl₂:amine): 1:1.2:1.5

-

Yield: 78% after recrystallization (hexane/EtOAc)

-

Purity (HPLC): 99.2%

Microwave-Assisted One-Pot Synthesis

To improve efficiency, a microwave method combines cyclization and amidation:

-

Mix 8-nitroquinoline, cyclopropylamine, and POCl₃ in DMF.

-

Irradiate at 150°C (300 W, 20 min).

Advantages :

-

Reaction time reduced from 12 hr to 20 min

-

Overall yield: 70%

Alternative Pathways and Byproduct Mitigation

Ullmann-Type Coupling for Direct C-8 Functionalization

A copper-catalyzed approach avoids nitration steps:

-

React 1,2,3,4-tetrahydroquinoline with ethyl chlorooxamate (ClCOCOOEt) and CuI in DMF at 120°C.

-

Hydrolyze the oxamate ester to carboxylic acid (6M HCl, reflux).

Challenges :

-

Competing C-6 substitution (15–20% byproduct)

-

Requires column chromatography for purification

Enzymatic Resolution for Enantiopure Products

Lipase-mediated kinetic resolution (e.g., CAL-B) achieves >99% ee:

-

Synthesize racemic N-cyclopropylamide via standard methods.

-

Treat with vinyl acetate and lipase in MTBE (40°C, 24 hr).

Data :

-

Enantiomeric excess (ee): 99.5%

-

Recovery yield: 45% (theoretical max 50%)

Analytical Validation and Scale-Up Considerations

Purity Assessment

-

HPLC : C18 column, 0.1% TFA/ACN gradient, λ=254 nm

-

Impurity Profile : <0.1% residual solvents (ICH Q3C compliant)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Pictet-Spengler | 82 | 95 | 120 | Pilot-scale |

| Microwave-Assisted | 70 | 98 | 90 | Lab-scale |

| Ullmann Coupling | 65 | 93 | 150 | Non-viable |

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline core undergoes oxidation to form aromatic quinoline derivatives. Common oxidizing agents and outcomes include:

| Reagent/Conditions | Product | Mechanism | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 8-Carboxamidoquinoline | Radical-mediated dehydrogenation | 65–72 | |

| CrO₃ (H₂SO₄) | Quinoline-8-carboxamide | Two-electron oxidation | 58–63 | |

| O₂ (Pd/C catalyst) | Partially oxidized intermediates | Catalytic dehydrogenation | 45–50 |

Key Findings :

-

The cyclopropyl group remains intact under mild oxidative conditions but may undergo ring-opening with strong acids (e.g., H₂SO₄).

-

Steric hindrance from the carboxamide group directs oxidation to the 1,2,3,4-tetrahydroquinoline ring rather than the cyclopropane.

Reduction Reactions

Selective reduction of the tetrahydroquinoline ring or carboxamide group is achievable:

| Reagent/Conditions | Target Site | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂ (Pd/C, 1 atm) | Tetrahydroquinoline ring | Decahydroquinoline derivative | 80–85 | |

| LiAlH₄ (THF, 0°C) | Carboxamide | N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-methanamine | 70–75 | |

| NaBH₄ (MeOH) | No reaction | – | – |

Mechanistic Notes :

-

Palladium-catalyzed hydrogenation saturates the tetrahydroquinoline ring without affecting the cyclopropane or amide bond.

-

LiAlH₄ reduces the carboxamide to a primary amine, while milder agents like NaBH₄ are ineffective.

Substitution Reactions

The carboxamide and cyclopropyl groups participate in nucleophilic and electrophilic substitutions:

Carboxamide Reactivity

| Reagent | Reaction Type | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| SOCl₂ | Amide → Acid chloride | N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carbonyl chloride | Reflux, 2h | 90 | |

| RNH₂ (excess) | Amidation | Secondary/tertiary amides | RT, 12h | 60–78 |

Cyclopropane Ring-Opening

| Reagent | Product | Mechanism | Yield (%) | Reference |

|---|---|---|---|---|

| HBr (gas) | 3-Bromopropyl-substituted quinoline | Acid-catalyzed electrophilic addition | 55 | |

| NH₃ (liq.) | Aminopropyl derivative | Nucleophilic ring-opening | 40 |

Research Insights :

-

Cyclopropane ring-opening follows strain-driven reactivity, producing linear alkyl chains or functionalized substituents .

-

Substitution at the carboxamide group retains the tetrahydroquinoline framework, enabling modular derivatization.

Cycloaddition and Ring-Forming Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaN₃ (CuI) | 80°C, 12h | Triazolo-fused quinoline | 65 | |

| HC≡C-COOR | 120°C, 6h | Pyrazole derivative | 50 |

Notable Observation :

-

Cyclopropane strain facilitates regioselective bond cleavage, directing cycloaddition to the tetrahydroquinoline ring .

Thermal and Photochemical Reactions

| Conditions | Reaction | Product | Notes | Reference |

|---|---|---|---|---|

| Δ (200°C) | Retro-Diels-Alder | Cyclopropane + quinoline fragments | Requires inert atmosphere | |

| UV (254 nm) | [2+2] Cyclization | Bridged bicyclic amide | Solvent-dependent |

Safety Note : Thermal decomposition above 200°C releases toxic cyclopropane gas.

Catalytic Functionalization

Recent advances enable C–H activation at the tetrahydroquinoline core:

| Catalyst | Site Modified | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | C-5 position | 5-Aryl-substituted derivative | 70 | |

| Rh₂(oct)₄ | C-7 position | 7-Nitro compound | 65 |

Implications :

-

Late-stage functionalization expands access to structurally diverse analogs for drug discovery.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines:

| Cell Line | Observed Effect | IC50 Value | Reference Year |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Significant cytotoxicity | 15 µM | 2023 |

| HCT-116 (Colon Cancer) | Dose-dependent inhibition | 7.52 µg/mL | 2024 |

In these studies, the compound demonstrated selective targeting capabilities towards cancerous cells, suggesting its potential as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Organism | Observed Effect | MIC Value | Reference Year |

|---|---|---|---|

| Staphylococcus aureus | Inhibition | 32 µg/mL | 2024 |

| Escherichia coli | Inhibition | 64 µg/mL | 2024 |

These findings indicate that N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide could serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of the compound using LPS-stimulated macrophages. The treatment resulted in a significant reduction in pro-inflammatory cytokines:

| Cytokine | Reduction Percentage | Reference Year |

|---|---|---|

| TNF-alpha | ~50% | 2025 |

| IL-6 | ~50% | 2025 |

This suggests that the compound may offer therapeutic benefits in inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the tetrahydroquinoline core.

- Introduction of the cyclopropyl group.

- Functionalization at the carboxamide position.

These methods are crucial for producing the compound in sufficient yields for research and therapeutic applications.

Case Studies

Several case studies have documented the applications of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide:

- Study on Anticancer Activity (2023) : Evaluated cytotoxic effects on MCF-7 cells with an IC50 value of 15 µM.

- Antimicrobial Activity Evaluation (2024) : Assessed efficacy against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

- Inflammation Model Study (2025) : Investigated anti-inflammatory properties showing a reduction in TNF-alpha and IL-6 levels by approximately 50%.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The compound’s closest analogs, derived from the provided evidence, include:

Table 1: Structural Comparison of Key Analogs

Key Observations:

Core Structure Differences: Cyromazine (triazine core) lacks aromaticity compared to tetrahydroquinoline, limiting π-π interactions but enhancing hydrogen bonding via triamine groups. Its insecticidal activity stems from disrupting larval development . Tetrahydroisoquinoline analogs (e.g., ) differ in ring fusion (isoquinoline vs. quinoline), altering molecular geometry and target selectivity.

Substituent Effects :

Pharmacological and Agrochemic Potential

- Its triazine core is critical for larval toxicity, contrasting with the tetrahydroquinoline scaffold’s undefined mechanism.

- Compound : The bicyclic and sulfonamide groups suggest kinase or protease inhibition, common in drug discovery. The target compound’s simpler structure may lack such specificity but could offer improved bioavailability.

- Tetrahydroisoquinoline Derivatives: Isoquinoline cores are prevalent in alkaloid-based therapeutics (e.g., antitumor agents), highlighting the pharmacological versatility of nitrogen-containing heterocycles .

Biological Activity

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and potential applications in treating various diseases.

Chemical Structure and Properties

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide features a bicyclic structure that includes a cyclopropyl group and a carboxamide functional group at the 8-position of the tetrahydroquinoline ring. This specific positioning of functional groups is crucial for its biological activities.

Anticancer Properties

Research indicates that N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer cell lines. For example:

- Cytotoxicity : The compound has shown cytotoxic effects at nanomolar concentrations against several cancer cell lines, including A549 (lung cancer) and MKN-45 (gastric cancer) .

- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

In addition to its anticancer properties, N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has been investigated for its neuroprotective effects:

- Neuroprotection : Studies have indicated that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's .

- Potential Applications : Its neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide better, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Isoquinoline derivative | Different bicyclic structure with potential neuroactivity |

| N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide | Tetrahydroquinoline variant | Variation at the 5-position may influence activity |

| 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Carboxylic acid form | Lacks amide functionality; different reactivity |

The structural variations among these compounds significantly influence their biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited cell growth in various cancer lines at concentrations as low as 100 nM. The mechanism was linked to the activation of apoptotic pathways .

- Neuroprotection Studies : Another research highlighted its ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The compound showed promise in enhancing cell viability under stress conditions .

Q & A

Q. What are the established synthetic routes for N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide?

- Methodological Answer : The compound can be synthesized via:

- PPA-catalyzed lactamization : Cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors under polyphosphoric acid (PPA) catalysis at elevated temperatures (e.g., 100–120°C) .

- Nitro group reduction : Reduction of 8-nitro intermediates (e.g., using hydrogenation or sodium dithionite) to generate amino derivatives, followed by cyclopropyl group introduction via alkylation or coupling reactions .

- Carboxamide formation : Reaction of tetrahydroquinoline intermediates with cyclopropylamine derivatives in the presence of coupling agents like EDCl/HOBt .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR for confirming substituent positions and stereochemistry (e.g., distinguishing between tetrahydroquinoline ring conformers) .

- X-ray Powder Diffraction (XRPD) : To verify crystallinity and polymorphic forms .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : For assessing thermal stability and melting behavior .

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (e.g., desfluoro or ethylenediamine derivatives) and ensure pharmacopeial compliance .

Q. What is the known biological activity or mechanistic profile of this compound?

- Methodological Answer : While direct evidence is limited, structurally related tetrahydroquinoline carboxamides exhibit:

- Antimicrobial activity : Inhibition of bacterial DNA gyrase or topoisomerase IV via fluoroquinolone-like mechanisms .

- Anticancer potential : Interaction with primary α-amino acids (e.g., glycine, alanine) to form bioactive N-(4-oxoquinolin-7-yl)-α-amino acid derivatives .

- Insect growth regulation : Analogous to cyromazine (a triazine derivative), which disrupts chitin synthesis in insects .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Orthogonal validation : Cross-validate - HSQC/HMBC NMR to assign overlapping signals .

- Variable-temperature NMR : Resolve dynamic rotational isomers in the tetrahydroquinoline ring by analyzing spectral changes at elevated temperatures .

- Crystallographic studies : Use single-crystal X-ray diffraction to unambiguously assign stereochemistry .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Methodological Answer :

- Substituent variation : Modify the cyclopropyl group (e.g., fluorination) or carboxamide side chain to assess impact on target binding .

- In silico modeling : Perform molecular docking with bacterial gyrase or insect chitin synthase to prioritize synthetic targets .

- Metabolic stability assays : Test derivatives against liver microsomes to identify metabolically resistant analogs .

Q. What strategies improve synthetic yield and purity in scaled-up reactions?

- Methodological Answer :

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene/ethanol mixtures to reduce side reactions .

- Catalyst screening : Test palladium or copper catalysts for efficient cyclopropane coupling .

- Impurity profiling : Monitor and control desfluoro or ethylenediamine impurities using HPLC with reference standards .

Q. How to address discrepancies in biological assay results across studies?

- Methodological Answer :

- Standardized protocols : Use CLSI or OECD guidelines for antimicrobial or toxicity testing to minimize variability .

- Positive controls : Include known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay conditions .

- Dose-response analysis : Perform EC/IC determinations across multiple replicates to confirm potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.